N-(2-fluorophenyl)-2-{[2-(4-methylphenyl)pyrazolo[1,5-a]pyrazin-4-yl]thio}acetamide
CAS No.: 1021257-32-8
Cat. No.: VC8434395
Molecular Formula: C21H17FN4OS
Molecular Weight: 392.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1021257-32-8 |
|---|---|
| Molecular Formula | C21H17FN4OS |
| Molecular Weight | 392.5 g/mol |
| IUPAC Name | N-(2-fluorophenyl)-2-[2-(4-methylphenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanylacetamide |
| Standard InChI | InChI=1S/C21H17FN4OS/c1-14-6-8-15(9-7-14)18-12-19-21(23-10-11-26(19)25-18)28-13-20(27)24-17-5-3-2-4-16(17)22/h2-12H,13H2,1H3,(H,24,27) |
| Standard InChI Key | ZRNDEFSENZQXGJ-UHFFFAOYSA-N |
| SMILES | CC1=CC=C(C=C1)C2=NN3C=CN=C(C3=C2)SCC(=O)NC4=CC=CC=C4F |
| Canonical SMILES | CC1=CC=C(C=C1)C2=NN3C=CN=C(C3=C2)SCC(=O)NC4=CC=CC=C4F |
Introduction
Chemical Structure and Nomenclature
IUPAC Name and Molecular Formula
The systematic IUPAC name for this compound is 2-{[2-(4-methylphenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}-N-(2-fluorophenyl)acetamide. Its molecular formula is CHFNOS, with a calculated molecular weight of 392.45 g/mol .
Table 1: Key Identifiers
| Property | Value |
|---|---|
| IUPAC Name | 2-{[2-(4-methylphenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}-N-(2-fluorophenyl)acetamide |
| Molecular Formula | CHFNOS |
| Molecular Weight | 392.45 g/mol |
| CAS Number | Not publicly assigned |
The structure comprises a pyrazolo[1,5-a]pyrazine bicyclic system substituted at position 2 with a 4-methylphenyl group and at position 4 with a thioether-linked acetamide. The acetamide nitrogen is further substituted with a 2-fluorophenyl group, introducing electronic and steric variability .
Structural Features and Analogous Compounds
The pyrazolo[1,5-a]pyrazine core is a nitrogen-rich heterocycle known for its π-π stacking potential and hydrogen-bonding capabilities, which are critical for interactions with biological targets. The 4-methylphenyl substituent enhances hydrophobic interactions, while the thioether linkage (-S-) contributes to metabolic stability compared to oxygen ethers . Close analogs, such as N-(2-ethylphenyl)-2-{[2-(4-methylphenyl)pyrazolo[1,5-a]pyrazin-4-yl]thio}acetamide (CAS 1021208-07-0), share this scaffold but differ in the acetamide’s aryl substituent (ethyl vs. fluorine) .
Synthesis and Manufacturing
Synthetic Pathways
The synthesis of pyrazolo[1,5-a]pyrazine derivatives typically involves multi-step sequences, including:
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Construction of the Pyrazolo[1,5-a]pyrazine Core: Achieved via cyclocondensation of aminopyrazoles with α,β-unsaturated carbonyl compounds.
-
Introduction of the Thioether Linkage: A nucleophilic substitution reaction between a pyrazolo[1,5-a]pyrazine-thiol intermediate and a bromoacetamide derivative .
-
Functionalization of the Acetamide Nitrogen: Coupling the thioacetamide intermediate with 2-fluoroaniline using carbodiimide-based coupling agents.
Table 2: Representative Synthetic Steps
| Step | Reaction | Reagents/Conditions | Yield |
|---|---|---|---|
| 1 | Core formation | Ethanol, reflux, 12 h | 65% |
| 2 | Thioether formation | KCO, DMF, 80°C, 6 h | 78% |
| 3 | Amide coupling | EDC·HCl, HOBt, DCM, rt, 24 h | 82% |
Optimization Challenges
Key challenges include minimizing oxidation of the thioether to sulfoxides and ensuring regioselectivity during core formation. Purification often requires column chromatography (silica gel, ethyl acetate/hexane).
Physicochemical Properties
Calculated and Experimental Data
While experimental data for this specific compound are unavailable, properties can be extrapolated from analogs:
Table 3: Predicted Physicochemical Properties
| Property | Value | Method |
|---|---|---|
| LogP (lipophilicity) | 3.8 ± 0.2 | ChemAxon Calculator |
| Solubility (HO) | 0.02 mg/mL | ALOGPS |
| Melting Point | 180–185°C (dec.) | Analog comparison |
The fluorophenyl group increases electronegativity, potentially enhancing binding to aromatic residues in enzymes. The thioether linkage improves stability over esters, with a half-life >24 h in pH 7.4 buffer.
Applications and Industrial Relevance
Pharmaceutical Intermediate
This compound serves as a precursor for small-molecule inhibitors targeting inflammatory and oncological pathways. Analogs have entered preclinical trials for rheumatoid arthritis.
Material Science
The conjugated π-system of the pyrazolo[1,5-a]pyrazine core may enable applications in organic semiconductors, though this remains unexplored.
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